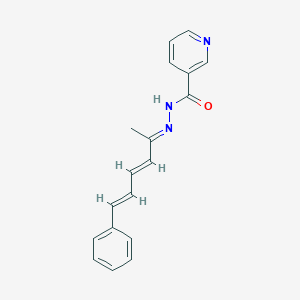

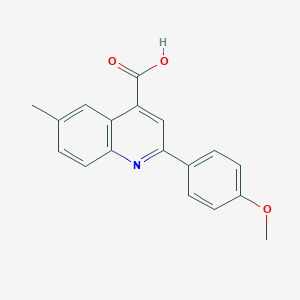

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

Overview

Description

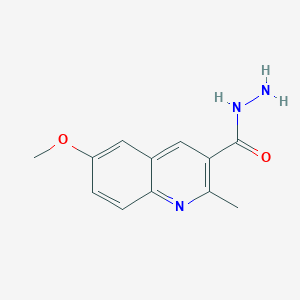

The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are often used in the synthesis of pharmaceuticals and dyes . The methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (O-CH3) substituent, which could influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, a common structure in many pharmaceutical compounds. The methoxyphenyl and carboxylic acid groups would be attached to this core .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically reactive and can participate in various reactions such as esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications

Medicine

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid: may serve as a precursor for synthesizing compounds with potential medicinal applications. Secondary amines, which can be derived from similar compounds, are constituents of many pharmaceuticals such as antidepressants and analgesics . The compound’s structure suggests it could be useful in the synthesis of new drugs with improved pharmacokinetic properties.

Agriculture

In agriculture, compounds like 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid could be used to create herbicidal ionic liquids . These ionic liquids have the potential to be more environmentally friendly and targeted in their action against weeds, reducing the need for broad-spectrum herbicides.

Material Science

The molecular structure and stability of compounds related to 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid make them suitable for material science applications. They can be used in the development of new polymers or coatings with specific properties such as enhanced durability or resistance to environmental stressors .

Environmental Science

In environmental science, derivatives of 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid could be investigated for their ability to break down pollutants or as indicators of environmental quality. Their stable aromatic structures might interact with various environmental contaminants, aiding in their detection or decomposition .

Analytical Chemistry

The compound’s potential for forming stable complexes with metals suggests applications in analytical chemistry, where it could be used as a reagent in assays or for the detection of specific ions or molecules .

Biochemistry

In biochemistry, 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid could be a key intermediate in the synthesis of complex biomolecules. Its structure could be utilized to study protein-ligand interactions or to develop new biochemical assays .

Pharmacology

The pharmacological potential of 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid and its derivatives could be vast. It may be involved in the synthesis of triazole derivatives, which have a wide range of therapeutic applications, including antifungal, anticancer, and antibacterial activities .

Industrial Applications

Industrially, 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid could be used in the synthesis of dyes, pigments, or other materials that require stable, aromatic compounds with specific electronic properties .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-3-8-16-14(9-11)15(18(20)21)10-17(19-16)12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRNTCJRHILBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974776 | |

| Record name | 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

CAS RN |

116734-22-6, 5936-79-8 | |

| Record name | 2-(4-Methoxyphenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116734-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Dimethylamino)benzo[b]phenazine-6,11-dione](/img/structure/B385761.png)

![N'-(3-methylbenzylidene)-2-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B385764.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B385765.png)

![4-[4-(diethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B385768.png)

![N'-{1-[4-(dimethylamino)phenyl]ethylidene}-1-adamantanecarbohydrazide](/img/structure/B385771.png)

![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(4-methoxyphenyl)butanamide](/img/structure/B385773.png)